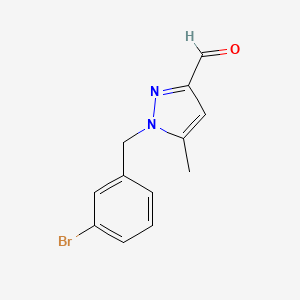
1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromobenzyl group attached to the pyrazole ring, along with a methyl group and a carbaldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, benzyl alcohol, undergoes bromination to form 3-bromobenzyl alcohol.
Formation of Pyrazole Ring: The bromobenzyl alcohol is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbaldehyde group to an alcohol.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
科学研究应用
1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The bromobenzyl group and the pyrazole ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds such as:
1-(3-Bromobenzyl)-1H-pyrazole-3-carbaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(3-Chlorobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde: The chlorine atom may impart different electronic properties compared to bromine, influencing its chemical behavior.
1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-4-carbaldehyde: The position of the carbaldehyde group is different, which can affect its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H11BrN2O |
|---|---|
分子量 |
279.13 g/mol |
IUPAC 名称 |
1-[(3-bromophenyl)methyl]-5-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-9-5-12(8-16)14-15(9)7-10-3-2-4-11(13)6-10/h2-6,8H,7H2,1H3 |
InChI 键 |
VCVBNJBKBWGOEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


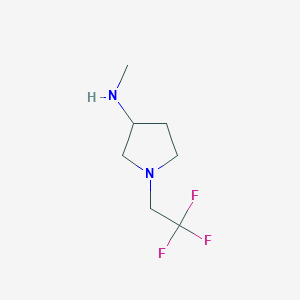

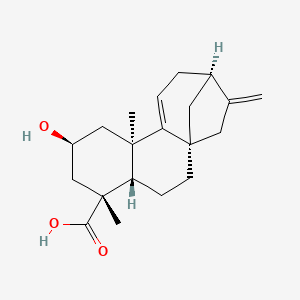
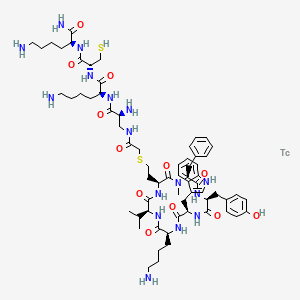
![(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14767554.png)
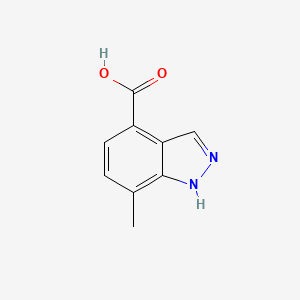

![N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14767568.png)

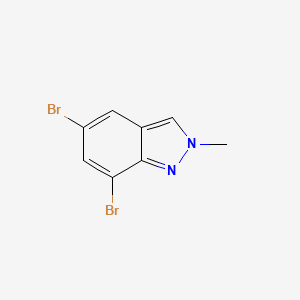

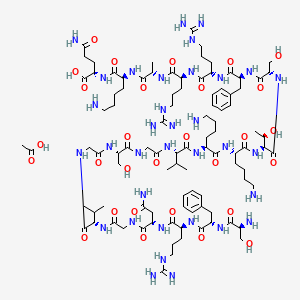

![Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate](/img/structure/B14767624.png)
